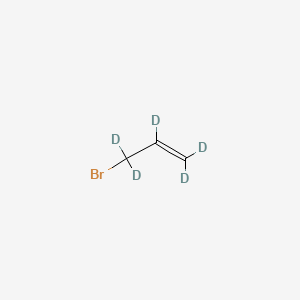

Allyl-d5 bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Allyl-d5 bromide is a deuterated form of allyl bromide, where the hydrogen atoms in the allyl group are replaced with deuterium. This compound is represented by the molecular formula C3D5Br and has a molecular weight of 126.01 g/mol . It is primarily used in research settings, particularly in studies involving isotopic labeling and mass spectrometry.

Wirkmechanismus

Target of Action

Allyl-d5 bromide is primarily used as a reagent in the synthesis of various organic compounds, including polymers, pharmaceuticals, and perfumes . It is particularly useful in proteomics research . The compound’s primary targets are therefore the molecules it reacts with during these synthesis processes.

Mode of Action

This compound is an electrophilic alkylating agent . It undergoes nucleophilic substitution reactions, where a nucleophile, such as an amine or carbanion, attacks the electrophilic carbon in the allyl group . This reaction is often catalyzed by metals . For example, in the synthesis of 2,6-disubstituted 4-bromotetrahydropyrans, allyl bromide reacts with aldehydes in the presence of a Zn/ZnBr2 catalytic system .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific reactions it is involved in. For instance, in the synthesis of 2,6-disubstituted 4-bromotetrahydropyrans, the compound participates in the Prins cyclisation, a key step in the formation of tetrahydropyran rings . These rings are prominent structural motifs in many natural products showing various biological activities .

Result of Action

The result of this compound’s action is the formation of new organic compounds. For example, it can react with aldehydes to form 2,6-disubstituted 4-bromotetrahydropyrans . These compounds have various applications, from serving as structural motifs in natural products to potential activity as antiviral and anticancer agents .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a catalyst, such as Zn/ZnBr2, can significantly enhance its reactivity . Additionally, the solvent used can also affect the reaction. For example, the use of tetrahydrofuran (THF) has been shown to facilitate the formation of the Grignard reagent in reactions involving this compound .

Biochemische Analyse

Biochemical Properties

Allyl-d5 Bromide is an electrophilic alkylating agent . It reacts with nucleophiles, such as amines, carbanions, alkoxides, etc., to introduce the allyl group . This interaction with various biomolecules plays a crucial role in its biochemical reactions.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with p-orbitals of a pi system like allyl (3 conjugated p-orbitals) which is a bit like construction: build the house (orbitals) first, and fill it with people (electrons) second . This interaction at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, contributes to its effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Allyl-d5 bromide can be synthesized through the reaction of deuterated allyl alcohol with hydrobromic acid. The general reaction is as follows:

C3D5OH + HBr → C3D5Br + H2O

This reaction typically requires an acidic environment and is carried out under reflux conditions to ensure complete conversion of the alcohol to the bromide .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of deuterated propene and bromine in a halogen-exchange reaction. This method is advantageous due to its scalability and efficiency in producing large quantities of the compound .

Types of Reactions:

- this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, carbanions, and alkoxides. For example:

Substitution Reactions:

Biologische Aktivität

Allyl-d5 bromide (C₃D₅Br) is a deuterated derivative of allyl bromide, characterized by the replacement of five hydrogen atoms with deuterium. This substitution enhances its utility in various chemical and biological applications, particularly in organic synthesis and analytical chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

This compound acts primarily as an electrophilic alkylating agent . It reacts with nucleophiles such as amines, carbanions, and alkoxides to introduce the allyl group into various organic compounds. The mechanism involves the formation of a reactive intermediate that can undergo further transformations to yield complex molecular structures.

Key Features

- Electrophilicity : The presence of bromine makes this compound a potent electrophile, facilitating nucleophilic attacks.

- Reactivity : The compound is particularly reactive in the presence of catalysts like Zn/ZnBr₂, which can enhance its alkylation potential.

Biochemical Pathways

The biochemical pathways influenced by this compound depend on the specific reactions it participates in. For example, it plays a crucial role in the Prins cyclisation , a significant reaction in synthesizing tetrahydropyran derivatives. This reaction is vital for producing various pharmaceutical compounds and other organic materials.

Synthesis Examples

- Tetrahydropyrans : this compound can react with aldehydes to form 2,6-disubstituted 4-bromotetrahydropyrans, showcasing its utility in synthetic organic chemistry.

- N-Allylation : In pharmacological studies, this compound has been used to prepare N-allylated analogs of dopamine receptor ligands, demonstrating its relevance in drug design and development .

Case Studies and Research Findings

Several studies have highlighted the biological implications and applications of this compound:

Comparative Analysis

To better understand the unique properties of this compound compared to its non-deuterated counterpart, the following table summarizes key characteristics:

| Property | Allyl Bromide (C₃H₅Br) | This compound (C₃D₅Br) |

|---|---|---|

| Electrophilicity | High | High |

| Reactivity | More reactive | Less reactive due to deuteration |

| Analytical Applications | Standard | Enhanced (mass spectrometry) |

| Biological Studies | Limited | Emerging |

Eigenschaften

IUPAC Name |

3-bromo-1,1,2,3,3-pentadeuterioprop-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Br/c1-2-3-4/h2H,1,3H2/i1D2,2D,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHELZAPQIKSEDF-RHPBTXKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C([2H])([2H])Br)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why was allyl-d5 bromide chosen for this study on the allyl radical?

A1: this compound (C₃D₅Br) played a crucial role in confirming the identity and understanding the behavior of the allyl radical (C₃H₅). When this compound was flash photolyzed, the resulting spectrum displayed a noticeable shift in the diffuse band system compared to the spectrum obtained from regular allyl bromide (C₃H₅Br) []. This isotopic shift, caused by the difference in mass between hydrogen and deuterium, provided strong evidence that the observed bands indeed originated from the allyl radical.

Q2: What information about the allyl radical was gained from using this compound?

A2: The observed spectral shift using this compound confirmed the assignment of the diffuse band system to the allyl radical. Additionally, the diffuse nature of these bands, observed in both the regular and deuterated forms, indicated predissociation of the excited allyl radical. This observation allowed the researchers to determine an upper limit for the dissociation energy of the allyl radical, a key thermodynamic property [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.